molecular formula C10H8FNO2 B1591999 Ethyl 4-cyano-3-fluorobenzoate CAS No. 952183-53-8

Ethyl 4-cyano-3-fluorobenzoate

Cat. No. B1591999
CAS RN: 952183-53-8
M. Wt: 193.17 g/mol
InChI Key: OEYSQQVQGGLOQP-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-fluorobenzoate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . It is a solid substance .


Molecular Structure Analysis

The InChI code for Ethyl 4-cyano-3-fluorobenzoate is 1S/C10H8FNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-cyano-3-fluorobenzoate is a solid substance . The storage temperature is recommended to be at room temperature in a dry, sealed environment .

Scientific Research Applications

Diverse Trifluoromethyl Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines can be produced. This method exemplifies the utility of fluorinated esters (similar to Ethyl 4-cyano-3-fluorobenzoate) in generating important heterocyclic compounds for pharmaceutical and materials science applications (Honey et al., 2012).

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The chemical structure confirmation and in vitro evaluation highlight the potential of fluorobenzoic acid derivatives in developing new antituberculosis agents, indicating the broader implications of fluorinated compounds in medicinal chemistry (Koçyiğit-Kaymakçıoğlu et al., 2009).

Cyanodibenzo[1,4]dioxines Synthesis

The synthesis of cyanodibenzo[1,4]dioxines through cyano-activated fluoro displacement reactions showcases the role of cyano and fluoro groups in facilitating nucleophilic substitution reactions. This methodology is pivotal for the synthesis of fluorescent cyanodibenzo[1,4]-dioxines, which have potential applications in optical materials and sensors (Eastmond et al., 2001).

Benzimidazole Derivatives

The structural analysis of Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate highlights the importance of fluorine and cyano groups in modulating molecular geometry and interactions. Such compounds are valuable for their potential applications in molecular electronics, pharmaceuticals, and as ligands in coordination chemistry (Kumar et al., 2016).

Photocatalytic Applications

The utility of donor-acceptor fluorophores, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), in photocatalytic transformations underlines the significance of cyano and fluorine functionalities in developing efficient, metal-free photocatalysts for various organic reactions. This has implications for sustainable chemistry and environmental applications (Shang et al., 2019).

Safety and Hazards

Ethyl 4-cyano-3-fluorobenzoate is considered hazardous. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H312, H332, indicating that the compound can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and store in a dry place and store in a closed container .

properties

IUPAC Name

ethyl 4-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYSQQVQGGLOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611987
Record name Ethyl 4-cyano-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyano-3-fluorobenzoate

CAS RN

952183-53-8
Record name Ethyl 4-cyano-3-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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